molecular formula C20H15FN2O B5307340 2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile

2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile

Cat. No. B5307340
M. Wt: 318.3 g/mol
InChI Key: ROVOMOMAUQGZAS-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the family of pyrrole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile varies depending on its application. In the field of medicine, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In the field of agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of essential amino acids. In the field of materials science, this compound exhibits good charge transport properties due to its high electron affinity and low ionization potential.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and exhibits good bioavailability. In animal studies, this compound has been found to be well-tolerated and does not cause any significant changes in physiological parameters such as blood pressure, heart rate, or body weight.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile in lab experiments include its high purity, low toxicity, and good solubility in common organic solvents. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the use of 2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile in scientific research. In the field of medicine, this compound could be further studied for its potential use in combination therapy with other anticancer drugs. In the field of agriculture, this compound could be further investigated for its potential use as a selective herbicide that targets specific weed species. In the field of materials science, this compound could be further studied for its potential use in the development of high-performance organic electronic devices.
Conclusion:
This compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile can be achieved using different methods, including the Knoevenagel condensation reaction, Sonogashira coupling, and Heck coupling reaction. The Knoevenagel condensation reaction involves the reaction of a pyrrole derivative with an aldehyde or ketone in the presence of a base to form the desired product. The Sonogashira and Heck coupling reactions involve the coupling of an aryl halide with an alkyne or alkene, respectively, in the presence of a palladium catalyst to form the desired product.

Scientific Research Applications

2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. In the field of agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that this compound can effectively control the growth of weeds without affecting the growth of crops. In the field of materials science, this compound has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c1-24-20-10-8-18(9-11-20)23-12-2-3-19(23)13-16(14-22)15-4-6-17(21)7-5-15/h2-13H,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOMOMAUQGZAS-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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